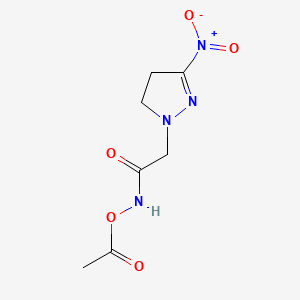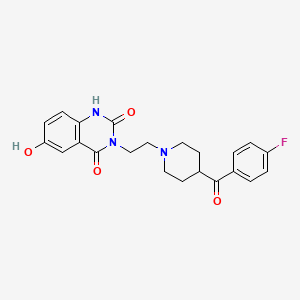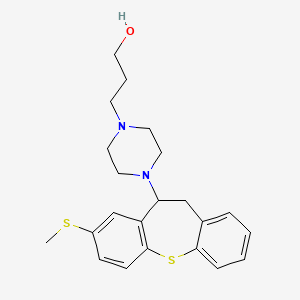
Molybdenum Blue
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molybdenum Blue is a term applied to a variety of reduced molybdenum oxide compounds, particularly those containing molybdenum in oxidation states +5 and +6. These compounds are known for their intense blue color, which arises from the mixed-valence state of molybdenum. This compound is commonly used in analytical chemistry, particularly in the colorimetric determination of phosphorus, arsenic, silicon, and germanium .
Preparation Methods
Synthetic Routes and Reaction Conditions: Molybdenum Blue can be synthesized by reducing an acidic molybdate solution with various reducing agents such as glucose, hydroquinone, and ascorbic acid. The reduction process involves the formation of molybdenum oxide nanoclusters, which self-assemble into larger structures . The reaction conditions, including the molar ratios of the reducing agent to molybdenum and the acidity of the solution, play a crucial role in determining the size and stability of the resulting particles .
Industrial Production Methods: In industrial settings, this compound is typically produced by reducing ammonium heptamolybdate with ascorbic acid in the presence of hydrochloric acid. This method allows for the production of stable dispersions of molybdenum oxide nanoclusters, which can be used in various applications .
Chemical Reactions Analysis
Types of Reactions: Molybdenum Blue undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized back to molybdenum in the +6 oxidation state under certain conditions.
Common Reagents and Conditions:
Reducing Agents: Glucose, hydroquinone, ascorbic acid.
Oxidizing Agents: Oxygen, hydrogen peroxide.
Major Products:
Reduced Molybdenum Oxide Nanoclusters: These are the primary products formed during the reduction process.
Oxidized Molybdenum Oxide: Formed during the oxidation of this compound.
Scientific Research Applications
Molybdenum Blue has a wide range of applications in scientific research, including:
Analytical Chemistry: Used for the colorimetric determination of elements such as phosphorus, arsenic, silicon, and germanium.
Nanotechnology: The unique properties of molybdenum oxide nanoclusters make them suitable for use in nanoreactors and drug delivery systems.
Environmental Science: Used in the detection and quantification of pollutants in water and soil samples.
Mechanism of Action
The mechanism by which Molybdenum Blue exerts its effects involves the self-assembly of molybdenum oxide nanoclusters into larger structures. These nanoclusters exhibit remarkable physicochemical properties, including high reactivity and structural versatility . The mixed-valence state of molybdenum allows for reversible redox reactions, which are essential for its catalytic and analytical applications .
Comparison with Similar Compounds
Tungsten Blue: Similar to Molybdenum Blue, Tungsten Blue consists of reduced tungsten oxide nanoclusters and exhibits similar physicochemical properties.
Vanadium Blue: Another compound with similar properties, formed by the reduction of vanadium oxide.
Uniqueness of this compound: this compound is unique due to its specific mixed-valence state, which allows for a wide range of redox reactions. Its ability to form stable nanoclusters with various shapes and sizes makes it highly versatile for applications in catalysis, nanotechnology, and analytical chemistry .
Properties
CAS No. |
40957-85-5 |
|---|---|
Molecular Formula |
H2MoO2 |
Molecular Weight |
129.96 g/mol |
IUPAC Name |
oxomolybdenum;hydrate |
InChI |
InChI=1S/Mo.H2O.O/h;1H2; |
InChI Key |
ARSBTACOLNKTQC-UHFFFAOYSA-N |
SMILES |
O.[O-2].[Mo] |
Canonical SMILES |
O.O=[Mo] |
Synonyms |
molybdenum blue |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


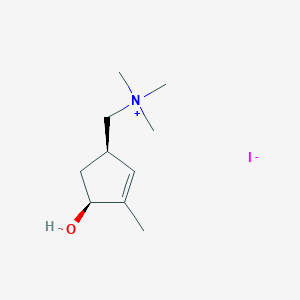
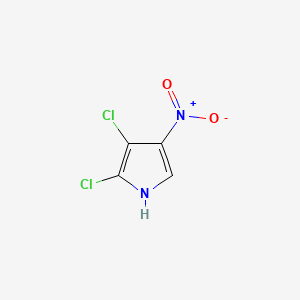



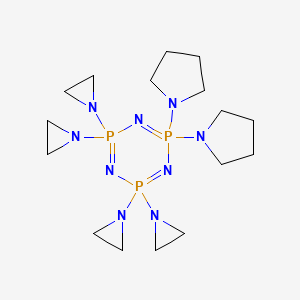
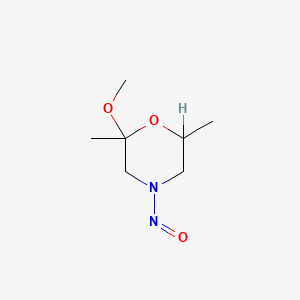
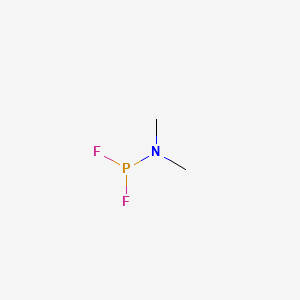
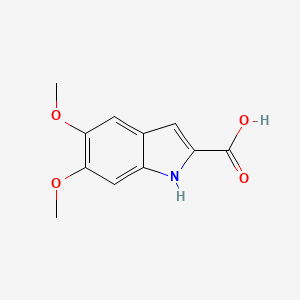
![Methyl 2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]ethanimidate](/img/structure/B1217808.png)

